2-Methylserotonin maleate salt
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Overview
Description
2-Methylserotonin maleate salt is a chemical compound known for its role as a selective full agonist at the serotonin type 3 (5-HT3) receptor . This compound is often used in neuroscience research and drug discrimination studies due to its ability to mimic the effects of serotonin, a key neurotransmitter in the human body .
Preparation Methods
The preparation of 2-Methylserotonin maleate salt involves synthetic routes that typically include the reaction of 2-methyl-5-hydroxytryptamine with maleic acid . The reaction conditions often require a controlled environment to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
2-Methylserotonin maleate salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylserotonin maleate salt has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behavior of serotonin receptors.
Biology: The compound helps in understanding the role of serotonin in various biological processes.
Medicine: It is used in drug discrimination studies to evaluate the effects of new drugs on serotonin receptors.
Industry: The compound is utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 2-Methylserotonin maleate salt involves its binding to the 5-HT3 receptor, a type of serotonin receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that mimic the effects of natural serotonin. This activation can influence various physiological processes, including mood regulation, gastrointestinal function, and pain perception .
Comparison with Similar Compounds
2-Methylserotonin maleate salt is unique due to its high selectivity and full agonist activity at the 5-HT3 receptor. Similar compounds include:
- Serotonin hydrochloride
- N-Acetyl-5-hydroxytryptamine
- 5-Hydroxy-L-tryptophan
These compounds also interact with serotonin receptors but may differ in their selectivity, potency, and specific receptor subtype interactions .
Properties
Molecular Formula |
C15H18N2O5 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KFEAUMZKRNJEDU-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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